molecular formula C17D6H13ClN2S·C2H2O4 B602448 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine CAS No. 1276197-23-9

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine

Cat. No. B602448
CAS RN: 1276197-23-9
M. Wt: 414.94
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a phenothiazine ring, which is a tricyclic structure that is often found in antipsychotic drugs . The compound also contains a propylamine group, which is a common feature in many organic compounds .

Scientific Research Applications

COVID-19 Research

Chlorpromazine has been used in research related to the COVID-19 pandemic. It has been shown to inhibit the expression and secretion of IL-6 by monocytes activated by the SARS-CoV-2 virus nucleocapsid protein . This is significant because the severe course of COVID-19 is associated with a hyperinflammatory state called a cytokine storm, and IL-6 is one of the key cytokines creating a proinflammatory environment .

Neurological Research

Chlorpromazine has been used for several decades as a neuroleptic . Neuroleptics are a class of medications primarily used to manage psychosis, in particular in schizophrenia and bipolar disorder, and are increasingly being used in the management of non-psychotic disorders .

Photocatalytic Research

Chlorpromazine has been used in photocatalytic research. Photocatalytic and photolytic conversion of chlorpromazine under both anaerobic and aerobic conditions was analyzed using a HPLC-MS technique .

Stable Isotope Labeling

Chlorpromazine-(dimethyl-d6) oxalate is a stable isotope-labeled compound, which makes it useful in various fields of research. Stable isotopes are non-radioactive, non-toxic, and safe to handle, and they do not decay over time. They are used in a wide variety of scientific applications, including environmental science, food adulteration detection, drug testing, and metabolic research .

Drug Testing

As a stable isotope-labeled compound, Chlorpromazine-(dimethyl-d6) oxalate can be used in drug testing. Stable isotope labeling is a technique used in metabolic profiling that allows for more accurate quantitation of metabolites in complex mixtures .

Environmental Science

Stable isotopes, such as Chlorpromazine-(dimethyl-d6) oxalate, are used in environmental science for tracing the pathways and origins of various compounds. This can help scientists understand the environmental fate and transport of organic contaminants .

Future Directions

The future research directions for this compound could include further investigation into its potential therapeutic effects, given its structural similarity to Chlorpromazine. Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety profile .

Mechanism of Action

Target of Action

Chlorpromazine-(dimethyl-d6) oxalate, also known as CHLORPROMAZINE-D6 OXALATE or 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine, primarily targets dopaminergic receptors in the brain . These receptors play a crucial role in regulating mood, behavior, and cognition.

Mode of Action

Chlorpromazine acts as an antagonist on different postsynaptic receptors, particularly on dopaminergic-receptors (subtypes D1, D2, D3, and D4), which are associated with different antipsychotic properties on productive and unproductive symptoms . It also interacts with serotonergic-receptors (5-HT1 and 5-HT2), which have anxiolytic, antidepressive, and antiaggressive properties .

Biochemical Pathways

The compound’s interaction with its targets leads to long-term adaptation by the brain to blocking dopamine receptors . This affects various biochemical pathways, particularly those involved in mood regulation and behavior. The downstream effects include reduced symptoms of psychosis and improved mood stability .

Pharmacokinetics

Chlorpromazine, a similar compound, is known to have a large interindividual variation in oral bioavailability . It is primarily metabolized in the liver, mostly through CYP2D6-mediated pathways . The compound is excreted through the kidneys .

Result of Action

The molecular and cellular effects of Chlorpromazine-(dimethyl-d6) oxalate’s action include the blockade of dopamine receptors, leading to changes in neurotransmission. This results in alleviation of psychotic symptoms, including hallucinations, delusions, and disordered thinking .

properties

IUPAC Name

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEIMTDSQAKGNT-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670165
Record name 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1276197-23-9
Record name 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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